3-Ethoxy-1,2,4-benzotriazine
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Overview
Description
3-Ethoxy-1,2,4-benzotriazine is a heterocyclic compound belonging to the benzotriazine family. Benzotriazines are aromatic, fused N-heterocycles known for their diverse biological activities and significant roles in various scientific fields . The compound’s structure consists of a benzene ring fused with a triazine ring, with an ethoxy group attached at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-1,2,4-benzotriazine typically involves the cyclization of N-(2-aminoaryl)hydrazides. One common method starts with the synthesis of aryl hydrazide, followed by the reduction of the nitro group using tin in acetic acid. This is followed by intramolecular heterocyclization to yield 1,4-dihydrobenzotriazines, which are then oxidized to form the desired benzotriazine .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. For example, the use of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as a ligand has been shown to produce high yields of benzotriazines .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-1,2,4-benzotriazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert benzotriazines into their corresponding dihydro derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and copper (I) ions.
Reduction: Reducing agents such as tin in acetic acid are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Benzotriazinyl radicals.
Reduction: Dihydrobenzotriazines.
Substitution: Substituted benzotriazines with different functional groups.
Scientific Research Applications
3-Ethoxy-1,2,4-benzotriazine has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-ethoxy-1,2,4-benzotriazine involves the formation of benzotriazinyl radicals through oxidation. These radicals can interact with various molecular targets, including enzymes and DNA, leading to biological effects such as cytotoxicity in cancer cells . The compound’s ability to selectively target hypoxic tumor cells makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
1,2,3-Benzotriazine: Another isomer of benzotriazine with similar biological activities but different structural properties.
3-Amino-1,2,4-benzotriazine: Known for its antitumor activities and used in cancer research.
3-Methyl-1,2,4-benzotriazine: A derivative with distinct chemical properties and applications.
Uniqueness: 3-Ethoxy-1,2,4-benzotriazine is unique due to its ethoxy group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9N3O |
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Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-ethoxy-1,2,4-benzotriazine |
InChI |
InChI=1S/C9H9N3O/c1-2-13-9-10-7-5-3-4-6-8(7)11-12-9/h3-6H,2H2,1H3 |
InChI Key |
KUTUFXFOUMJNJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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